ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate
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Overview
Description
Ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is a complex organic compound with the molecular formula C24H23BrN2O3 It is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzamide and benzaldehyde derivatives, under acidic or basic conditions.
Esterification: The final step involves the esterification of the hydroxy group with ethyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or dehalogenated products
Substitution: Formation of azides, nitriles, or other substituted derivatives
Scientific Research Applications
Ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate involves its interaction with molecular targets in biological systems. The quinazoline core can interact with various enzymes and receptors, modulating their activity. The presence of the bromine atom and hydroxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate can be compared with other quinazoline derivatives, such as:
2-Phenylquinazolin-4(3H)-one: Lacks the bromine and hydroxy groups, resulting in different chemical reactivity and biological activity.
6-Bromo-2-(2-hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but without the ethyl acetate group, leading to differences in solubility and reactivity.
4-Phenylquinazoline: Lacks the bromine and hydroxy groups, resulting in different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O3/c1-2-30-22(29)15-27-23(16-8-4-3-5-9-16)19-14-17(25)12-13-20(19)26-24(27)18-10-6-7-11-21(18)28/h3-14,23-24,26,28H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBDVWYCNDIFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974209 |
Source
|
Record name | Ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5867-93-6 |
Source
|
Record name | Ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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